N-(cyclopropylmethyl)-N-propylaminosulfonamide
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Overview
Description
N-(cyclopropylmethyl)-N-propylaminosulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics. This compound features a cyclopropylmethyl group and a propyl group attached to the nitrogen atom, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-N-propylaminosulfonamide typically involves the reaction of cyclopropylmethylamine with propylamine in the presence of a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Cyclopropylmethylamine + Propylamine + Sulfonyl Chloride → this compound + HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-N-propylaminosulfonamide can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
- Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Various nucleophiles such as amines, alcohols, and thiols.
- Oxidation: Oxidized derivatives of the sulfonamide.
- Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
- Substitution: Substituted sulfonamides with different functional groups attached to the nitrogen atom.
Scientific Research Applications
N-(cyclopropylmethyl)-N-propylaminosulfonamide has several applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
- Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-propylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- N-(cyclopropylmethyl)-N-ethylaminosulfonamide
- N-(cyclopropylmethyl)-N-butylaminosulfonamide
- N-(cyclopropylmethyl)-N-methylaminosulfonamide
Uniqueness: N-(cyclopropylmethyl)-N-propylaminosulfonamide is unique due to the presence of both cyclopropylmethyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[propyl(sulfamoyl)amino]methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZOSHAEBWEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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